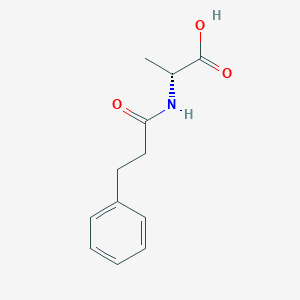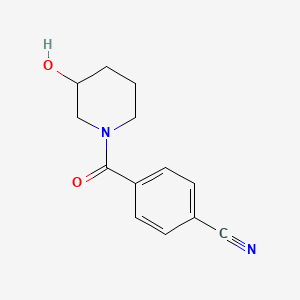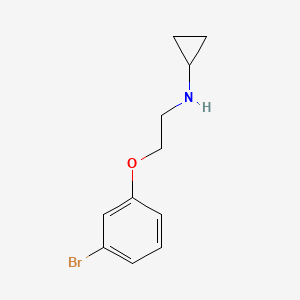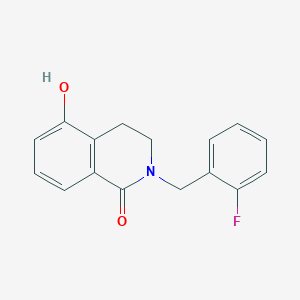![molecular formula C10H16N2O2 B1490562 9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 1464935-88-3](/img/structure/B1490562.png)
9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione (also known as 9-ethyl-6,9-diazaspirodecane-7,10-dione) is a synthetic compound that has been studied for its potential biomedical applications. The compound has a unique structure, with a spirocyclic ring system and an ethyl substituent. It has been studied for its ability to interact with various biological systems and its potential therapeutic applications. 5]decane-7,10-dione, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Applications De Recherche Scientifique
Synthesis and Reactivity
The compound's synthesis and structure-activity relationship have been extensively studied, revealing insights into its reactivity and potential as a precursor for various derivatives. For instance, derivatives of 9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione have been explored for their anticonvulsant properties, highlighting the compound's versatility in medicinal chemistry applications. These studies emphasize the importance of the spiro structure and functional groups in determining the biological activity and pharmacological potential of the derivatives (Aboul-Enein et al., 2014).
Supramolecular Arrangements
The compound also plays a crucial role in forming supramolecular arrangements, as observed in various crystallographic studies. The ability to form complex structures, such as hydrogen bonding networks and supramolecular assemblies, is central to understanding the material properties and potential applications of the compound in fields like materials science and nanochemistry. The interplay between molecular structure and supramolecular architecture offers insights into the design and synthesis of new materials with tailored properties (Graus et al., 2010).
Potential in Drug Design and Medicinal Chemistry
This compound derivatives have shown promise in drug design and medicinal chemistry, particularly in the development of anticonvulsant, antibacterial, and antifungal agents. These studies underscore the potential of the compound in contributing to the discovery and optimization of new therapeutic agents, highlighting its significance in the pharmaceutical industry (Thanusu et al., 2011).
Propriétés
IUPAC Name |
9-ethyl-6,9-diazaspiro[4.5]decane-7,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-12-7-8(13)11-10(9(12)14)5-3-4-6-10/h2-7H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTCDORLQKVCRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(=O)NC2(C1=O)CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid](/img/structure/B1490481.png)




![1-[(Diethylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1490493.png)

![2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide](/img/structure/B1490495.png)
![1-{[5-(2-Chlorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1490496.png)

![(Benzo[d][1,3]dioxol-5-ylmethyl)(pyrimidin-2-yl)amine](/img/structure/B1490500.png)

![2-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B1490502.png)